molecular formula C14H19NO3 B13171568 4-[(4-Isopropylbenzoyl)amino]butanoic acid

4-[(4-Isopropylbenzoyl)amino]butanoic acid

Cat. No.: B13171568
M. Wt: 249.30 g/mol
InChI Key: KYOFJYZVRXJUBU-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The formamido group plays a crucial role in the binding affinity and specificity of the compound .

Biological Activity

4-[(4-Isopropylbenzoyl)amino]butanoic acid, also known as a functionalized amino acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an isopropylbenzoyl moiety and an amino group linked to a butanoic acid chain. Its molecular formula is C14H19NO3C_{14}H_{19}NO_3 with a molecular weight of approximately 249.31 g/mol. Research into this compound has revealed various biological interactions and mechanisms of action that may have therapeutic implications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of neurotransmitter transporters, particularly those associated with gamma-aminobutyric acid (GABA) pathways. GABA transporters (mGAT1 and mGAT4) are essential in regulating inhibitory neurotransmission, which is crucial for maintaining neural homeostasis and preventing neuropathic pain .

Interaction with GABA Transporters

Research indicates that this compound acts as an inhibitor of GABA uptake, suggesting potential applications in treating conditions related to GABAergic dysfunction, such as neuropathic pain and anxiety disorders. In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory potency against different GABA transporter subtypes, highlighting its selectivity and potential therapeutic utility .

Summary of Biological Activities

Activity Details
GABA Transporter Inhibition Inhibits GABA uptake in mGAT1 and mGAT4 with varying potency (pIC50 values around 5.04-5.43) .
Antinociceptive Properties Demonstrated efficacy in rodent models for neuropathic pain without inducing motor deficits .
Cytotoxicity Studies Evaluated for cytotoxic effects; showed minimal toxicity at therapeutic concentrations .

Case Studies

  • Neuropathic Pain Models : In studies involving chemotherapy-induced neuropathic pain models (oxaliplatin and paclitaxel), compounds similar to this compound exhibited significant antinociceptive effects, indicating their potential as analgesics in clinical settings .
  • Motor Coordination Assessment : In behavioral tests such as the rotarod test, these compounds did not impair motor coordination, suggesting a favorable side effect profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other functionalized amino acids that target GABA transporters:

Compound Target pIC50 (mGAT) Notes
4-Aminobutanoic AcidmGAT15.36Standard GABA analog
4-Hydroxypentanoic Acid derivativesmGAT3/45.04Dual-selective inhibitors
This compoundmGAT1/mGAT45.04 - 5.43High selectivity and low toxicity

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[(4-propan-2-ylbenzoyl)amino]butanoic acid

InChI

InChI=1S/C14H19NO3/c1-10(2)11-5-7-12(8-6-11)14(18)15-9-3-4-13(16)17/h5-8,10H,3-4,9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

KYOFJYZVRXJUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCCC(=O)O

Origin of Product

United States

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